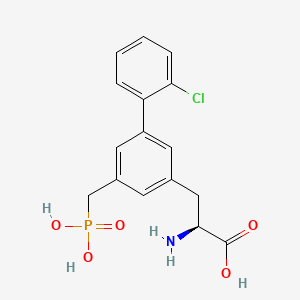

SDZ 220-581

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Profile

SDZ 220-581 exhibits a high affinity for NMDA receptors, with a pKi value of 7.7, indicating its potency as an antagonist. It is effective in various animal models for studying neurological conditions, particularly those involving dopaminergic and glutamatergic systems.

2.1. Parkinson's Disease Models

Research has demonstrated that this compound can reverse haloperidol-induced catalepsy in rat models, suggesting its potential utility in addressing motor disturbances associated with Parkinson's disease. In one study, doses ranging from 0.32 to 3.2 mg/kg were administered to assess their efficacy in reducing abnormal postures induced by haloperidol .

Case Study: Haloperidol-Induced Catalepsy

In a controlled experiment involving rats treated with haloperidol (1 mg/kg), administration of this compound significantly reduced the duration of cataleptic behavior, indicating its potential as a therapeutic agent for managing Parkinsonian symptoms .

2.2. Epileptic Seizure Protection

This compound has also shown efficacy in protecting against maximal electroshock seizures (MES). Studies indicate that oral doses of 10 mg/kg provide full protection in both rats and mice . This property positions it as a candidate for further exploration in epilepsy treatment.

Table 2: Efficacy Against Seizures

| Model | Dose (mg/kg) | Protection Level |

|---|---|---|

| Rats | 10 | Full protection |

| Mice | 10 | Full protection |

Behavioral Studies

In behavioral pharmacology, this compound has been used to investigate its effects on locomotion and prepulse inhibition (PPI) in various rodent models. It has been observed to increase locomotor activity under specific conditions while also impairing PPI, which is crucial for understanding sensorimotor gating mechanisms involved in schizophrenia and other psychiatric disorders .

Case Study: Locomotion and PPI

In experiments where rats were administered this compound alongside clozapine or haloperidol, significant alterations in locomotion and PPI were noted, suggesting that NMDA receptor antagonism can influence dopaminergic activities .

Future Research Directions

The ongoing research into this compound focuses on its potential applications in treating psychiatric disorders such as schizophrenia and mood disorders through modulation of glutamatergic signaling pathways. The compound's ability to affect neurotransmitter systems makes it a valuable tool for exploring new therapeutic strategies.

Table 3: Potential Future Applications

| Disorder | Mechanism of Action | Current Research Stage |

|---|---|---|

| Schizophrenia | NMDA receptor antagonism | Preclinical |

| Mood Disorders | Glutamatergic modulation | Experimental |

| Epilepsy | Anticonvulsant effects | Preclinical |

Mécanisme D'action

Target of Action

The primary target of SDZ 220-581 is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a competitive antagonist at the NMDA receptor . This means it binds to the same site as the natural ligand (in this case, glutamate), preventing the receptor from activating. As a result, it inhibits the flow of ions through the channel, reducing neuronal excitability .

Biochemical Pathways

By blocking the NMDA receptor, this compound affects the glutamatergic signaling pathway. This can lead to a decrease in neuronal excitability and synaptic transmission, which can have various downstream effects depending on the specific neural circuits involved .

Pharmacokinetics

This compound is orally active, indicating that it can be absorbed through the gastrointestinal tract . It has a rapid onset and long duration of action . .

Result of Action

The primary result of this compound’s action is neuroprotection. It has been shown to protect mice against maximal electroshock seizures (MES) in a dose-dependent manner . This suggests that it could potentially be used in the treatment of conditions characterized by excessive neuronal excitability, such as epilepsy .

Analyse Biochimique

Biochemical Properties

Sdz 220-581 plays a significant role in biochemical reactions by selectively blocking the glutamate recognition site of the NMDA receptor. This interaction inhibits the receptor’s activity, which is crucial in modulating synaptic plasticity and memory function. The compound’s ability to penetrate the blood-brain barrier enhances its efficacy in central nervous system applications .

Cellular Effects

This compound influences various types of cells and cellular processes. By inhibiting NMDA receptors, it affects cell signaling pathways, particularly those involved in excitatory neurotransmission. This inhibition can lead to alterations in gene expression and cellular metabolism, potentially reducing excitotoxicity and neuronal damage in conditions such as epilepsy and neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NMDA receptor’s glutamate recognition site. This binding prevents the receptor from being activated by glutamate, thereby inhibiting downstream signaling pathways. The compound’s action results in the modulation of synaptic transmission and plasticity, which are essential for learning and memory processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on NMDA receptors, although the degree of inhibition may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits NMDA receptor activity without causing significant adverse effects. At higher doses, this compound may induce toxic effects, including disruptions in motor function and potential neurotoxicity. These findings highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to more water-soluble metabolites for excretion. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the central nervous system. The distribution pattern of this compound is crucial for its therapeutic effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on NMDA receptors. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential .

Méthodes De Préparation

La synthèse de SDZ 220-581 implique plusieurs étapes, à commencer par la préparation du noyau biphényle. La voie de synthèse comprend généralement :

Formation du noyau biphényle : Ceci est réalisé par une réaction de couplage de Suzuki entre un acide boronique et un halogénure d'aryle.

Introduction du groupe phosphonométhyle : Cette étape implique l'utilisation d'un agent phosphonométhylant en conditions basiques.

Fonctionnalisation de l'acide aminé :

Analyse Des Réactions Chimiques

SDZ 220-581 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents comme l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloro, en utilisant des réactifs tels que l'azoture de sodium ou des thiols

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Recherche neurologique : En tant qu'antagoniste compétitif du récepteur NMDA, il est utilisé pour étudier le rôle des récepteurs NMDA dans les troubles neurologiques tels que l'épilepsie et la schizophrénie

Études pharmacologiques : Le composé est utilisé pour étudier la pharmacocinétique et la pharmacodynamie des antagonistes du récepteur NMDA.

Développement de médicaments : This compound sert de composé principal pour le développement de nouveaux agents thérapeutiques ciblant les récepteurs NMDA

Mécanisme d'action

This compound exerce ses effets en bloquant sélectivement le site de reconnaissance du glutamate du récepteur NMDA. Cette inhibition empêche l'afflux d'ions calcium, qui est crucial pour la plasticité synaptique et la formation de la mémoire. La capacité du composé à traverser la barrière hémato-encéphalique augmente son efficacité dans les applications du système nerveux central .

Comparaison Avec Des Composés Similaires

SDZ 220-581 est unique parmi les antagonistes du récepteur NMDA en raison de sa forte puissance et de sa biodisponibilité orale. Des composés similaires comprennent :

CGS 19755 : Un autre antagoniste du récepteur NMDA avec des applications similaires mais des propriétés pharmacocinétiques différentes.

L-701,324 : Un antagoniste sélectif du récepteur NMDA utilisé dans la recherche neurologique.

4-Cl-KYN : Un antagoniste du récepteur NMDA avec des propriétés chimiques et des applications distinctes

This compound se distingue par sa forte activité et sa capacité à protéger contre les crises électro-convulsives maximales dans les modèles animaux .

Activité Biologique

SDZ 220-581, chemically known as (S)-alpha-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid, is a competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. It has gained attention in pharmacological research due to its potential therapeutic effects in various neuropsychiatric conditions, particularly those involving dysregulation of glutamatergic neurotransmission.

This compound functions primarily by blocking the NMDA receptor, which is a subtype of glutamate receptors involved in synaptic plasticity and memory function. By inhibiting this receptor, this compound can modulate excitatory neurotransmission and has been shown to counteract effects induced by other pharmacological agents, such as haloperidol, a common antipsychotic.

Pharmacological Profile

The pharmacological characterization of this compound reveals its potency and efficacy:

- Potency : The compound has a pKi value of 7.7, indicating strong binding affinity to the NMDA receptor .

- Dosage : Effective doses range from 0.32 to 3.2 mg/kg when administered intraperitoneally in animal models .

Study on Haloperidol-Induced Catalepsy

A significant study investigated the effects of this compound on haloperidol-induced catalepsy in rats. The results indicated that:

- Reduction in Catalepsy : this compound significantly reduced the time spent in abnormal postures associated with catalepsy induced by haloperidol. This effect was dose-dependent .

- Comparison with Other NMDA Antagonists : In comparative studies, this compound was found to be less potent than MK-801 but more effective than other NMDA antagonists like SDZ EAA 494 and SDZ EAB 515 .

Neurochemical Effects

Research involving neurochemical analyses showed that treatment with this compound normalized levels of neurotransmitters such as GABA and dopamine in specific brain regions associated with schizophrenia models. In one study:

- Dopamine Levels : Following administration of this compound, dopamine levels were observed to increase in the medial prefrontal cortex, suggesting a potential role in modulating dopaminergic activity .

Summary of Research Findings

Propriétés

IUPAC Name |

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClNO5P/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRJFXSFCYEZMQ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClNO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301146157 | |

| Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174575-17-8 | |

| Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174575-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpha-amino-2'-chloro-5-(phosphonomethyl)(1,1'-biphenyl)-3-propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174575178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (αS)-α-Amino-2′-chloro-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301146157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174575-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.